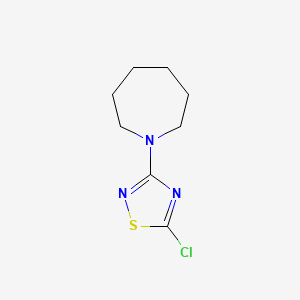

3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12ClN3S |

|---|---|

Molecular Weight |

217.72 g/mol |

IUPAC Name |

3-(azepan-1-yl)-5-chloro-1,2,4-thiadiazole |

InChI |

InChI=1S/C8H12ClN3S/c9-7-10-8(11-13-7)12-5-3-1-2-4-6-12/h1-6H2 |

InChI Key |

YCYKRAZAHOTDKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2=NSC(=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Azepan 1 Yl 5 Chloro 1,2,4 Thiadiazole

Strategies for the Construction of the 1,2,4-Thiadiazole (B1232254) Nucleus

The formation of the 1,2,4-thiadiazole core is a fundamental step in the synthesis of a wide array of derivatives. Various strategies have been developed to construct this heterocyclic system, primarily involving cyclization reactions and the use of specific precursors.

Cyclization Reactions in Thiadiazole Synthesis

Cyclization reactions are central to the formation of the 1,2,4-thiadiazole nucleus. These reactions often involve the formation of a nitrogen-sulfur (N-S) bond and a carbon-nitrogen (C-N) double bond to close the five-membered ring.

One of the most common methods for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides. nih.gov This approach, however, is generally suitable for producing symmetrically substituted thiadiazoles. For unsymmetrically substituted derivatives, other strategies are employed.

A versatile method involves the reaction of amidines with thiocarbonyl compounds, such as dithioesters or isothiocyanates. This is followed by an intramolecular dehydrogenative N-S bond formation of the resulting thioacylamidine intermediate. nih.gov This process can be promoted by a base in a solvent like DMF or DMSO, which may act as a radical initiator in an "electron-catalyzed" process. nih.gov

Another significant cyclization strategy is the reaction of thiosemicarbazide (B42300) or its derivatives with various reagents. For instance, the acylation of thiosemicarbazide followed by dehydration is a common route to 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov While this produces a different isomer, it highlights the utility of thiosemicarbazide in thiadiazole synthesis. More relevant to the 1,2,4-thiadiazole core is the use of imidoyl thioureas, which can undergo electro-oxidative intramolecular dehydrogenative N-S bond formation to yield 3-substituted-5-amino-1,2,4-thiadiazoles. chemicalbook.com

The following table summarizes various cyclization strategies for the synthesis of the 1,2,4-thiadiazole nucleus.

| Starting Materials | Reagents and Conditions | Product Type |

| Thioamides | Oxidizing agents (e.g., IBX, O₂, Cu(II) triflate) | Symmetrically 3,5-disubstituted-1,2,4-thiadiazoles |

| Amidines and Dithioesters/Isothiocyanates | Base (e.g., NaH, t-BuOK) in DMF/DMSO | Unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles |

| Imidoyl thioureas | Electro-oxidative conditions or Phenyliodine(III) bis(trifluoroacetate) (PIFA) | 3-Substituted-5-amino-1,2,4-thiadiazoles |

| N¹-acetyl-N³-thioacylguanidine | Copper(II) catalyst, air | 3-Amino-5-acyl-1,2,4-thiadiazoles |

Precursor Chemistry for Azepane-Substituted Thiadiazoles

The synthesis of 3-(azepan-1-yl)-5-chloro-1,2,4-thiadiazole necessitates the incorporation of an azepane moiety. This is typically achieved by using a precursor that already contains the azepane ring or by introducing it onto a pre-formed thiadiazole nucleus.

A plausible precursor for introducing the azepanyl group is azepane-1-carboxamidine. This amidine can then react with a suitable thiocarbonyl compound to form the thiadiazole ring with the azepane substituent at the 3-position.

Alternatively, a more common approach involves the use of a pre-formed 3-amino-1,2,4-thiadiazole derivative. The amino group can be further functionalized, although direct alkylation to form a tertiary amine can be challenging. A more direct route is the nucleophilic substitution of a suitable leaving group on the thiadiazole ring by azepane. For the target compound, this would involve a 3-substituted-5-chloro-1,2,4-thiadiazole where the azepane is introduced at the 3-position. A key precursor in many syntheses of 5-chloro-1,2,4-thiadiazoles is perchloromethyl mercaptan (trichloromethanesulfenyl chloride). amazonaws.com

Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively reported in the literature, its synthesis can be inferred from established methodologies for related compounds.

Reported Synthetic Pathways and Mechanistic Considerations

A likely synthetic pathway for this compound involves a two-step process:

Formation of a 3-substituted-5-chloro-1,2,4-thiadiazole precursor.

Nucleophilic substitution of the 3-substituent with azepane.

A common precursor for 5-chloro-1,2,4-thiadiazoles is 3-trichloromethyl-5-chloro-1,2,4-thiadiazole, which can be synthesized by the reaction of trichloroacetamidine with perchloromethyl mercaptan. amazonaws.com The trichloromethyl group can then be converted to an amino group.

A more direct approach would be the synthesis of 3-amino-5-chloro-1,2,4-thiadiazole. This can be achieved through the reaction of 3-bromo-5-chloro-1,2,4-thiadiazole (B1271854) with ammonia (B1221849). nih.gov The resulting 3-amino-5-chloro-1,2,4-thiadiazole can then be further modified.

The key step for the synthesis of the target compound would be the nucleophilic substitution of a leaving group at the 3-position by azepane. However, a more plausible route involves starting with a precursor where the azepane moiety is already incorporated as an amidine, which then undergoes cyclization.

A highly probable synthetic route starts from dipotassium (B57713) cyanodithioimidocarbonate, which is alkylated and then undergoes oxidative cyclization with sulfuryl chloride to form a 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazole. google.com This can then be further modified.

Considering the reactivity of halogenated thiadiazoles, a direct nucleophilic aromatic substitution (SNAr) of a 3,5-dichloro-1,2,4-thiadiazole (B1299824) with azepane could be envisioned. However, controlling the regioselectivity of such a reaction can be challenging.

A plausible synthetic pathway is outlined below:

Step 1: Synthesis of a suitable precursor. A likely precursor is a 3-halo-5-chloro-1,2,4-thiadiazole.

Step 2: Nucleophilic substitution with azepane. The 3-halo substituent would be displaced by azepane.

The mechanism of the nucleophilic substitution on the 1,2,4-thiadiazole ring generally proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon atom, forming a Meisenheimer-like intermediate, which then expels the leaving group to restore aromaticity. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for achieving high yields and purity of the final product. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

For the nucleophilic substitution of a halogen on the 1,2,4-thiadiazole ring, polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are often used to facilitate the reaction. The choice of base is also critical; inorganic bases like potassium carbonate or cesium carbonate, or organic bases like triethylamine (B128534) or diisopropylethylamine, can be employed to neutralize the acid formed during the reaction and to deprotonate the nucleophile if necessary.

The reaction temperature can significantly influence the reaction rate and selectivity. While some nucleophilic aromatic substitutions can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. Optimization would involve screening different temperatures to find the optimal balance between reaction time and the formation of byproducts.

The following table presents hypothetical reaction conditions for the synthesis of this compound based on analogous reactions.

| Parameter | Condition | Rationale |

| Precursor | 3-Bromo-5-chloro-1,2,4-thiadiazole | A suitable substrate for nucleophilic substitution. |

| Nucleophile | Azepane | To introduce the desired azepanyl group. |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents that can facilitate SNAr reactions. |

| Base | K₂CO₃ or Et₃N | To neutralize the HBr formed during the reaction. |

| Temperature | Room Temperature to 80 °C | To balance reaction rate and minimize side reactions. |

| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS for completion. |

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses two main sites for further derivatization: the chlorine atom at the 5-position and the azepane ring.

The chlorine atom at the 5-position is an excellent handle for introducing a wide variety of functional groups via nucleophilic aromatic substitution reactions. This allows for the synthesis of a library of analogues with diverse properties. Examples of nucleophiles that could be used include:

Amines: Primary and secondary amines can displace the chlorine to form 5-amino-1,2,4-thiadiazole derivatives.

Thiols: Thiolates can react to form 5-thioether derivatives.

Alkoxides and Phenoxides: These can be used to synthesize 5-alkoxy and 5-aryloxy derivatives.

These substitution reactions significantly expand the chemical space accessible from the this compound scaffold.

The azepane ring itself can also be a site for functionalization, although this is generally more complex. If the azepane ring contains functional groups, these can be modified in subsequent synthetic steps, provided the reaction conditions are compatible with the thiadiazole ring.

The following table provides examples of potential derivatization reactions of the this compound scaffold.

| Reaction Type | Reagent | Product Type |

| Nucleophilic Substitution | Primary/Secondary Amine (e.g., Morpholine) | 3-(Azepan-1-yl)-5-(morpholin-4-yl)-1,2,4-thiadiazole |

| Nucleophilic Substitution | Thiol (e.g., Thiophenol) | 3-(Azepan-1-yl)-5-(phenylthio)-1,2,4-thiadiazole |

| Nucleophilic Substitution | Alcohol/Phenol (e.g., Methanol, Phenol) | 3-(Azepan-1-yl)-5-methoxy-1,2,4-thiadiazole or 3-(Azepan-1-yl)-5-phenoxy-1,2,4-thiadiazole |

| Suzuki Coupling | Arylboronic acid | 3-(Azepan-1-yl)-5-aryl-1,2,4-thiadiazole |

Modifications and Analog Synthesis Involving the Azepane Moiety

The azepane moiety, a saturated seven-membered nitrogen-containing ring, offers a site for various chemical modifications to generate analogs of this compound. Synthetic strategies for analogous compounds often involve the reaction of a precursor molecule with a substituted azepane or the modification of the azepane ring in the final compound.

For example, analogs can be synthesized by reacting a suitable 5-chloro-1,2,4-thiadiazole (B1348767) precursor with different substituted azepanes. This approach allows for the introduction of various functional groups on the azepane ring, leading to a library of related compounds. The synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one highlights a method for creating a chlorinated cyclic amine structure, which could be a precursor for more complex molecules. researchgate.net

Additionally, the nitrogen atom of the azepane ring can potentially undergo further reactions such as alkylation or acylation, provided the reaction conditions are carefully controlled to avoid reactions at the thiadiazole ring.

Reactivity of the Chlorine Atom in the 5-Position

The chlorine atom at the 5-position of the 1,2,4-thiadiazole ring is generally the most reactive site for nucleophilic substitution. google.com This reactivity is attributed to the electron-withdrawing nature of the two nitrogen atoms in the thiadiazole ring, which reduces the electron density at the C5 position, making it susceptible to attack by nucleophiles. nih.gov

A variety of nucleophiles can displace the chlorine atom, leading to a wide range of 5-substituted 3-(azepan-1-yl)-1,2,4-thiadiazole derivatives. This reactivity is a key feature in the synthesis of new chemical entities based on this scaffold.

Table 1: Examples of Nucleophilic Substitution Reactions on 5-Chloro-1,2,4-Thiadiazoles

| Nucleophile | Product Type | Reference |

| Amines | 5-Amino-1,2,4-thiadiazoles | amazonaws.com |

| Alkoxides | 5-Alkoxy-1,2,4-thiadiazoles | researchgate.net |

| Thiols | 5-Thio-1,2,4-thiadiazoles | nih.gov |

The reaction of 3-bromo-5-chloro-1,2,4-thiadiazole with ammonia to yield 3-bromo-5-amino-1,2,4-thiadiazole demonstrates the feasibility of nucleophilic substitution of a halogen at the 5-position. amazonaws.com Similarly, studies on other chloro-substituted thiadiazoles show that the chlorine atom is readily displaced by various nucleophiles. nih.gov

Advanced Synthetic Techniques for 1,2,4-Thiadiazole Derivatives

The synthesis of 1,2,4-thiadiazole derivatives has evolved from classical methods to more advanced and efficient techniques. These modern approaches often offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance.

One notable advanced technique is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method has been successfully employed for the synthesis of 3,5-disubstituted imidazo[1,2-d] nih.govamazonaws.comnih.govthiadiazoles, where a C-C bond is formed at the C5 position. nih.gov This suggests that similar strategies could be applied to this compound to introduce aryl or vinyl groups at the 5-position.

Another advanced approach involves one-pot syntheses. For instance, a method for the one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides mediated by molecular iodine has been developed. nih.gov Such a strategy could potentially be adapted for the synthesis of the target compound or its analogs in a more streamlined fashion.

Furthermore, base-promoted dehydrogenative intramolecular N-S bond formation presents another modern route to unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles. nih.gov These advanced methods provide powerful tools for the construction and diversification of the 1,2,4-thiadiazole scaffold.

Molecular Interactions and Pharmacological Modulations of 3 Azepan 1 Yl 5 Chloro 1,2,4 Thiadiazole

Broad-Spectrum Biological Activities Associated with Thiadiazole Derivatives

The versatility of the thiadiazole scaffold has led to the synthesis and investigation of numerous derivatives with a wide range of pharmacological properties. uran.uaresearchgate.netmdpi.com These compounds have been explored for their potential as antimicrobial, anti-inflammatory, anticancer, neuroprotective, and antidiabetic agents, among others. uran.uamdpi.comrsc.org The biological activity is often influenced by the nature and position of substituents on the thiadiazole ring. researchgate.net

Antimicrobial Research Perspectives (Antibacterial, Antifungal, Antiviral)

Thiadiazole derivatives have demonstrated significant potential as antimicrobial agents, with research highlighting their efficacy against a variety of pathogens.

Antibacterial Activity: Numerous studies have reported the antibacterial properties of 1,3,4-thiadiazole (B1197879) derivatives. For instance, certain 2,5-disubstituted-1,3,4-thiadiazoles have shown notable activity against both Gram-positive and Gram-negative bacteria. nih.gov Some derivatives have been found to be particularly effective against Bacillus subtilis. nih.govtandfonline.com The introduction of a nitro group on a coumarin (B35378) ring linked to a 1,3,4-thiadiazole system has been shown to improve antibacterial activity against Pseudomonas aeruginosa. nih.gov Furthermore, a series of 6-sulfonyl-1,2,4-triazolo[3,4-b] uran.uanih.govneliti.comthiadiazole derivatives exhibited good in vitro antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). acs.org

Antifungal Activity: The antifungal potential of thiadiazole derivatives is also well-documented. Certain compounds bearing a 1,3,4-thiadiazole ring have shown considerable activity against fungi, sometimes exceeding their antibacterial effects. nih.govtandfonline.com For example, some synthesized 1,3,4-thiadiazole derivatives have demonstrated high potency against various fungal strains, although their effectiveness can be influenced by the specific substituents on the thiadiazole ring. mdpi.com Derivatives of 1,2,4-triazole (B32235) substituted with a 1,2,3-thiadiazole (B1210528) ring have also shown remarkably high fungicidal activity against Corynespora cassiicola. mdpi.com

Antiviral Activity: The antiviral properties of thiadiazole derivatives have been a subject of interest in medicinal chemistry. uran.uaresearchgate.net Research has indicated that these compounds can exhibit antiviral activity, contributing to the broad antimicrobial profile of this class of heterocycles. uran.ua

Table 1: Selected Antimicrobial Activities of Thiadiazole Derivatives

| Compound/Derivative Class | Activity Type | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2,5-disubstituted-1,3,4-thiadiazoles | Antibacterial | Gram-positive and Gram-negative bacteria | Showed good activity against various bacterial strains. | nih.gov |

| 1,3,4-thiadiazole derivatives | Antibacterial | Bacillus subtilis | Found to be active against B. subtilis. | nih.govtandfonline.com |

| 6-sulfonyl-1,2,4-triazolo[3,4-b] uran.uanih.govneliti.comthiadiazoles | Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc) | Exhibited good in vitro antibacterial activities. | acs.org |

| 1,3,4-thiadiazole derivatives | Antifungal | Various fungi | Showed higher activity against fungi compared to bacteria in some cases. | nih.govtandfonline.com |

| 1,2,4-triazole derivatives with 1,2,3-thiadiazole ring | Antifungal | Corynespora cassiicola | Demonstrated remarkably high fungicidal activity. | mdpi.com |

| Thiadiazole derivatives | Antiviral | Viruses | Have been reported to possess antiviral properties. | uran.uaresearchgate.net |

Anti-inflammatory and Analgesic Research

Thiadiazole derivatives have been extensively investigated for their anti-inflammatory and analgesic properties, with some compounds showing efficacy comparable to established drugs. neliti.comthaiscience.info The mechanism of action for many of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. thaiscience.info

A number of 2,5-disubstituted-1,3,4-thiadiazole derivatives have been synthesized and shown to possess notable anti-inflammatory and analgesic activities. thaiscience.info For example, a series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were evaluated, with some compounds demonstrating significant in vitro anti-inflammatory activity. nih.gov Molecular docking studies have suggested that these compounds may exhibit specificity towards the COX-2 enzyme, which could imply a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. thaiscience.infonih.gov Furthermore, certain triazolo-thiadiazole derivatives have shown pronounced anti-inflammatory effects in carrageenan-induced edema models, with activity comparable to or exceeding that of diclofenac (B195802) sodium. researchgate.net

Table 2: Anti-inflammatory and Analgesic Activity of Selected Thiadiazole Derivatives

| Compound/Derivative Class | Activity | Model/Target | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2,5-disubstituted-1,3,4-thiadiazoles | Anti-inflammatory, Analgesic | Acetic acid-induced writhing, Carrageenan-induced paw edema | Showed significant activity, with one derivative having a superior profile and low gastric ulceration incidence. | thaiscience.info |

| 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles | Anti-inflammatory, Analgesic | In vitro anti-inflammatory assays, COX-2 enzyme docking | Some derivatives showed significant anti-inflammatory activity and potential for COX-2 selectivity. | nih.gov |

| Triazolo-thiadiazole derivatives | Anti-inflammatory | Carrageenan and serotonin (B10506) edema models | Exhibited pronounced anti-inflammatory activity, in some cases equal to or greater than diclofenac sodium. | researchgate.net |

| 3-(N-substituted carboxamidoethylthio)-4H-1,2,4-triazole derivatives | Anti-inflammatory | Formalin edema model | Showed a significant antiexudative effect, exceeding that of diclofenac sodium. | researchgate.net |

Anticancer Research and Antiproliferative Mechanisms

The 1,3,4-thiadiazole scaffold is a promising framework in the development of novel anticancer agents. nih.govmdpi.com Derivatives of this heterocyclic system have demonstrated potent antiproliferative activity against a range of cancer cell lines through various mechanisms of action. nih.govmdpi.combepls.com

One of the key mechanisms is the inhibition of tubulin polymerization. bepls.com Certain 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, binding to tubulin and disrupting microtubule assembly, which in turn leads to cell cycle arrest and apoptosis. bepls.com Other thiadiazole derivatives have been identified as inhibitors of crucial enzymes in cancer progression, such as aromatase, topoisomerase II, and various kinases. nih.govmdpi.com For instance, some 5-substituted-1,3,4-thiadiazoles linked with other heterocyclic scaffolds have shown potent antileukemic activity. nih.gov A novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated significant anti-proliferative effects against LoVo and MCF-7 cancer cell lines. mdpi.com

Table 3: Anticancer Activity of Selected Thiadiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | Various (breast, lung, colon, prostate, leukemia) | Tubulin polymerization inhibition, PI3K/Akt and MAPK/ERK pathway interference | Potent cytotoxicity and ability to overcome multidrug resistance. | bepls.com |

| 5-substituted-1,3,4-thiadiazoles with thiourea, benzothiazole, and imidazo[2,1-b] uran.uanih.govneliti.comthiadiazole scaffolds | Human Leukemia-60 (HL-60) | Aromatase inhibition (proposed) | Potent antileukemic activity, with one compound showing selective lethality. | nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (colon), MCF-7 (breast) | Induction of apoptosis, cell cycle modulation | Good anti-proliferative effects with low toxicity in a Daphnia model. | mdpi.com |

| 3,5-bis(indolyl)-1,2,4-thiadiazoles | Not specified | Not specified | Displayed in vitro anticancer activity. | researchgate.net |

| 1,2,4-thiadiazole-1,2,4-triazole amide analogs | MCF-7, MDA MB-231 (breast), A549 (lung), DU-145 (prostate) | Not specified | Several compounds showed potent anticancer activity, some exceeding the standard drug etoposide. | nih.gov |

Neuropharmacological Investigations (e.g., Neuroprotective, Anticonvulsant, Antidepressant)

Thiadiazole derivatives have emerged as a significant class of compounds in neuropharmacological research, demonstrating a range of activities including neuroprotective, anticonvulsant, and antidepressant effects. uran.uaacs.org

Novel 1,2,4-thiadiazole (B1232254) derivatives have been synthesized and identified as potent neuroprotectors. acs.orgnih.gov These compounds have shown the ability to inhibit glutamate-stimulated calcium uptake, a key process in excitotoxicity-induced neuronal damage. acs.orgnih.gov In the realm of anticonvulsant activity, various 1,3,4-thiadiazole derivatives have been investigated. uran.uafrontiersin.org The presence of a =N–C–S– moiety and the aromaticity of the ring are considered important for this activity, with substitutions by electron-withdrawing groups often enhancing potency. frontiersin.org Furthermore, antidepressant-like effects have been observed with some thiadiazole derivatives, highlighting the broad potential of this scaffold in treating central nervous system disorders. rsc.org

Table 4: Neuropharmacological Activities of Selected Thiadiazole Derivatives

| Compound/Derivative Class | Activity | Proposed Mechanism/Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| 1,2,4-Thiadiazole derivatives | Neuroprotective | Inhibition of glutamate-stimulated Ca2+ uptake | Identified as potent neuroprotectors. | acs.orgnih.gov |

| 1,3,4-Thiadiazole derivatives | Anticonvulsant | Pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure models | Several derivatives showed good anticonvulsant potency with low neurotoxicity. | uran.uafrontiersin.org |

| 1,3,4-Thiadiazole derivatives | Antidepressant | Not specified | Reported to exhibit antidepressant activity. | rsc.org |

Metabolic Disorder Research (e.g., Antidiabetic, Glucokinase Activation)

Thiadiazole derivatives have shown promise in the research of metabolic disorders, particularly in the context of diabetes. rsc.org Some derivatives have been investigated for their potential as antidiabetic agents. For instance, certain 1,2,4-thiadiazole derivatives have been identified as potent and orally active dual agonists of peroxisome proliferator-activated receptors (PPAR) alpha and delta. nih.gov The activation of these receptors can be beneficial in targeting dyslipidemia, a common feature of metabolic syndrome. nih.gov The development of such dual agonists represents a potential therapeutic strategy for managing conditions like insulin (B600854) resistance and related cardiovascular risks. nih.gov

Table 5: Activity of Selected Thiadiazole Derivatives in Metabolic Disorder Research

| Compound/Derivative Class | Activity | Target/Mechanism | Key Findings | Reference(s) |

|---|---|---|---|---|

| 1,2,4-Thiadiazole derivatives | PPARα/δ dual agonist | Peroxisome proliferator-activated receptors alpha and delta | Identified as potent and selective dual agonists with good in vivo efficacy, potentially useful for treating metabolic syndrome. | nih.gov |

| 1,3,4-Thiadiazole derivatives | Antidiabetic | Not specified | Reported to have antidiabetic activity. | rsc.org |

Other Notable Biological Activities (e.g., Antihypertensive, Antioxidant, Antileishmanial, Acetylcholinesterase Inhibition)

The diverse pharmacological profile of thiadiazole derivatives extends to several other important biological activities.

Antihypertensive Activity: Certain 2-aryl-5-hydrazino-1,3,4-thiadiazoles have been synthesized and shown to possess antihypertensive properties. nih.gov Preliminary studies suggest that their hypotensive effect is due to a direct relaxant effect on vascular smooth muscle. nih.gov Thiazole-thiadiazole derivatives have also been screened for antihypertensive activity using the tail-cuff method in rats. researchgate.net

Antioxidant Activity: Several new series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antioxidant properties. nih.gov Some of these compounds exhibited excellent antioxidant activity, in some cases greater than the standard drugs used for comparison. nih.gov

Antileishmanial Activity: 1,3,4-Thiadiazole derivatives have been identified as promising agents in the fight against leishmaniasis. nih.govnih.gov Derivatives containing a 5-nitroheteroaryl group have shown potent activity against Leishmania major promastigotes and amastigotes, with low toxicity. nih.govnih.gov

Acetylcholinesterase Inhibition: Some 1,2,4-thiadiazole derivatives have been investigated for their potential as acetylcholinesterase inhibitors, which is a key target in the management of Alzheimer's disease. researchgate.net

Table 6: Other Notable Biological Activities of Thiadiazole Derivatives

| Compound/Derivative Class | Activity | Target/Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2-aryl-5-hydrazino-1,3,4-thiadiazoles | Antihypertensive | Vascular smooth muscle relaxation | Derivatives with a 2-substituted phenyl ring were the most potent. | nih.gov |

| Thiazole-thiadiazole derivatives | Antihypertensive | Tail-cuff method in rats | Screened for antihypertensive activity. | researchgate.net |

| 1,3,4-thiadiazole derivatives | Antioxidant | Not specified | Exhibited excellent antioxidant activity, some more potent than standard drugs. | nih.gov |

| 5-nitroheteroaryl-1,3,4-thiadiazole derivatives | Antileishmanial | Leishmania major promastigotes and amastigotes | Showed potent activity with low toxicity. | nih.govnih.gov |

| 1,2,4-thiadiazole derivatives | Acetylcholinesterase inhibition | Acetylcholinesterase enzyme | Investigated as potential inhibitors for Alzheimer's disease treatment. | researchgate.net |

Exploration of Molecular Targets and Ligand-Receptor Interactions

Extensive searches of scientific and patent literature were conducted to identify studies on the molecular and pharmacological interactions of 3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole. Despite a thorough review, no specific research detailing the compound's activity on the targets outlined below has been found in the public domain. The following sections reflect the absence of available data for this specific molecule.

Enzyme Inhibition Studies (e.g., Proteases like SARS-CoV-2 3CLpro, PLpro, Proteinase Enzymes, Acetylcholinesterase)

There is currently no publicly available research data from enzyme inhibition studies for this compound. Searches for its activity against proteases such as SARS-CoV-2 3CLpro and Papain-like Protease (PLpro), general proteinase enzymes, or acetylcholinesterase did not yield any specific inhibition constants (Kᵢ) or IC₅₀ values. nih.govnih.govfrontiersin.orgdovepress.combiorxiv.org While the inhibition of these enzymes is a critical area of drug discovery, specific data for this compound is not documented in the reviewed literature. d-nb.infonih.govmdpi.comnih.govjmp.ir

Table 1: Enzyme Inhibition Data for this compound (Note: No data is available in the scientific literature for this compound.)

| Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Source |

| SARS-CoV-2 3CLpro | Data Not Available | Data Not Available | N/A |

| SARS-CoV-2 PLpro | Data Not Available | Data Not Available | N/A |

| Proteinase Enzymes | Data Not Available | Data Not Available | N/A |

| Acetylcholinesterase | Data Not Available | Data Not Available | N/A |

Receptor Modulation Research (e.g., G Protein-Coupled Receptors)

No dedicated research studies on the modulatory effects of this compound on G Protein-Coupled Receptors (GPCRs) have been identified. nih.govnih.govmdpi.comfrontiersin.orgplos.org Consequently, information regarding its potential as an agonist, antagonist, or allosteric modulator for any specific GPCR is not available.

Interaction with Cellular Pathways and Biomolecules (e.g., DNA Replication, Cell Wall Synthesis)

Scientific literature lacks specific studies investigating the interaction of this compound with fundamental cellular pathways. There is no available data to suggest its involvement in the inhibition or modulation of DNA replication or, where applicable, bacterial cell wall synthesis. nih.govnih.govtouro.eduembopress.orgatsu.edu

Structure Activity Relationship Sar and Structural Modifications

Influence of the Azepane Ring on Bioactivity

The seven-membered azepane ring is a significant structural motif found in numerous bioactive molecules and approved drugs. researchgate.netnih.gov Its presence in the target compound is crucial, influencing both the molecule's shape and its potential interactions with biological targets.

Substituted azepanes are characterized by their flexible ring structures. rsc.orglifechemicals.com This conformational diversity is a key determinant of their bioactivity, as the specific three-dimensional arrangement adopted by the ring can facilitate or hinder binding to a receptor. lifechemicals.com Computational modeling and NMR spectroscopy have shown that even minor modifications, such as the introduction of a single fluorine atom, can significantly bias the azepane ring towards one major conformation. rsc.org This ability to control the ring's shape is a powerful tool in drug design. For instance, the synthesis of cis-5-aminoazepane-4-carboxylic acid and its incorporation into peptides has been shown to promote specific helical structures, demonstrating the profound impact of the azepane moiety's conformation. chemrxiv.org

The substitution pattern of the azepane ring directly affects how the molecule binds to its biological target, influencing both the strength (affinity) and specificity (selectivity) of the interaction. Studies on related structures, such as arylamide phenylpiperazines, have highlighted two critical factors for high-affinity binding to dopamine (B1211576) receptors: the strength of the interaction between the protonated nitrogen of the ring and a key amino acid residue (Asp3.32), and the ligand's preferred conformation in solution. nih.gov The size of the ring is also crucial; expanding from a six-membered piperazine (B1678402) to a seven-membered azepane can alter binding modes and selectivity profiles. The azepane ring and its substituents can interact with specific residues within a receptor's binding pocket. For example, in studies of diazatricyclodecane derivatives binding to μ-opioid receptors, the orientation of the nitrogen-containing ring, influenced by its substituents, was found to be critical for activity. nih.gov

Role of the Chloro Substituent in the 1,2,4-Thiadiazole (B1232254) Ring

The chlorine atom at the 5-position of the 1,2,4-thiadiazole ring is not a passive component. It actively modulates the electronic and physical properties of the molecule, which in turn affects its biological function.

Halogen atoms, like chlorine, can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This can be a significant factor in ligand-receptor binding. The presence of a chloro-substituent has been shown to have mixed effects. In one study on 1,2,3-thiadiazole (B1210528) derivatives, a chloro-substituent was found to prevent the formation of an extensive H-bonding network, leading to a loss of activity. nih.gov Conversely, in a different series of compounds targeting the same protein, a derivative containing a chlorine atom displayed the strongest binding, with a dissociation constant (Kd) of 4.8 nM. nih.gov Furthermore, the chlorine atom increases the lipophilicity (fat-solubility) of the molecule, which can enhance its ability to cross cellular membranes.

The chlorine atom is an electron-withdrawing group, which influences the electron distribution across the thiadiazole ring. This electronic effect can alter the reactivity of the ring system. For instance, a noticeable decrease in reaction yield was observed for chlorine-containing substrates during certain synthetic routes to 1,2,4-thiadiazoles, highlighting the electronic impact of the halogen. nih.govacs.org From a structure-activity perspective, the replacement of other functional groups with chlorine can be beneficial. In a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives, replacing a 4-nitro group with a 4-chloro group on an attached phenyl ring resulted in a compound with acceptable anticancer activity. nih.gov Sterically, the size of the chlorine atom can also influence how the molecule fits into a binding site.

Structure-Activity Relationships of the 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring itself is a "privileged" structure in medicinal chemistry, recognized for its metabolic stability and diverse biological activities. researchgate.netnih.gov

The arrangement of nitrogen and sulfur atoms in the 1,2,4-thiadiazole isomer is energetically more favorable compared to other isomers, such as the 1,3,4-thiadiazole (B1197879). nih.gov This thermodynamic stability contributes to its suitability as a drug scaffold. Molecular modeling studies have shown that 1,2,4-thiadiazole derivatives can form key hydrogen bonds with unique amino acid residues in receptor binding sites, explaining their high affinity and selectivity. nih.gov The thiadiazole ring, with its electron-rich nitrogen and sulfur atoms, can enhance binding affinity to target enzymes through hydrogen bonding and hydrophobic interactions. researchgate.net The core structure is a versatile anchor for various substituents, and its inherent properties make it a cornerstone in the design of novel therapeutic agents. researchgate.netresearchgate.net

Table of SAR Findings for 3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole Analogs

| Molecular Fragment | Modification | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Azepane Ring | Conformational Restriction (e.g., via fluorination) | Biases the ring to a single major conformation, potentially improving receptor fit. | rsc.org |

| Azepane Ring | Ring Size (vs. 6-membered piperazine) | Alters binding mode and selectivity profiles at dopamine receptors. | nih.gov |

| Chloro Substituent | Presence vs. Absence | Can prevent H-bonding (decreasing activity) or contribute to strong binding (increasing activity), depending on the specific target environment. | nih.gov |

| Chloro Substituent | Replacement of Nitro Group | Led to a compound with acceptable anticancer activity in a related series. | nih.gov |

| 1,2,4-Thiadiazole Core | Isomeric Form (1,2,4- vs. 1,3,4-) | The 1,2,4-isomer is thermodynamically more stable and shows more favorable binding energies in molecular models. | nih.gov |

| 1,2,4-Thiadiazole Core | General Presence | Acts as a stable scaffold that can form key hydrogen bonds and hydrophobic interactions with biological targets. | nih.govresearchgate.net |

Positional Isomerism and its Pharmacological Implications

The arrangement of substituents on the 1,2,4-thiadiazole ring is a critical determinant of a compound's pharmacological profile. The specific placement of the azepane and chloro groups on the 1,2,4-thiadiazole core dictates the molecule's interaction with biological targets. There are four isomers of thiadiazole: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. mdpi.commdpi.com Among these, the 1,2,4-thiadiazole and 1,3,4-thiadiazole isomers are more frequently utilized in medicinal chemistry due to their greater stability. nih.gov

The reactivity of the 1,2,4-thiadiazole ring is position-dependent. The C5 position is the most reactive site for nucleophilic substitution, while the ring is generally resistant to electrophilic substitution. isres.org This inherent reactivity influences the types of derivatives that can be synthesized and their potential biological activities.

For instance, in a series of 1,2,4-thiadiazole derivatives, the position of a chloro substituent was shown to have a significant impact on anticonvulsant activity. A compound with a para-chloro substitution on a phenyl ring attached to the thiadiazole core exhibited the highest activity in the maximal electroshock (MES) test. rsc.org While this example pertains to a different substituent, it underscores the principle that the spatial arrangement of functional groups is crucial.

In the context of this compound, moving the chloro group from the C5 position to the C3 position, and the azepanyl group from C3 to C5, would result in a positional isomer. This new arrangement would alter the electronic distribution and steric profile of the molecule, likely leading to different interactions with biological targets and, consequently, a different pharmacological profile. The electron-withdrawing effect of the 1,2,4-thiadiazole ring is more pronounced at the C5 position than at the C3 position, which could influence the molecule's reactivity and binding affinity. nih.gov

Substituent Effects on the Thiadiazole Ring System

The nature of the substituents on the thiadiazole ring plays a pivotal role in determining the biological activity of the resulting compounds. researchgate.net Both electronic and steric properties of the substituents can modulate the pharmacological effects.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can significantly alter the reactivity and binding affinity of the thiadiazole derivative. For example, in a series of 1,3,4-thiadiazole derivatives, the presence of a trifluoromethyl (CF3) group or a chlorine atom at the para position of a phenylamino (B1219803) group enhanced antimicrobial activity, suggesting a correlation with increased lipophilicity. nih.gov In another study on 1,2,4-thiadiazole-1,2,4-triazole hybrids, replacing a 4-methoxy group with a 4-nitro group on a phenyl ring improved anticancer activity against several cell lines. nih.gov

Steric Effects: The size and shape of the substituents can influence how the molecule fits into the binding site of a biological target. In a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, the nature of the substituent on the N4 position of a piperazine ring affected the antitumor potency. nih.gov

Studies on related 3-chloro-5-substituted-1,2,4-thiadiazoles have shown that modifications at the 5-position can lead to potent inhibitors of enzymes like histone deacetylase 8 (HDAC8). nih.govresearchgate.net In these studies, various organo-sulfonyl, -sulfinyl, or -sulfanyl substituents were introduced at the 5-position, demonstrating the tunability of the biological activity through substituent modification. nih.gov

The following table summarizes the effects of different substituents on the biological activity of thiadiazole derivatives based on findings from various studies:

| Thiadiazole Core | Substituent Modification | Observed Effect on Biological Activity | Reference |

| 1,3,4-Thiadiazole | Para-CF3 or -Cl on phenylamino group | Enhanced antimicrobial activity | nih.gov |

| 1,2,4-Thiadiazole | 4-Nitro group instead of 4-methoxy on phenyl ring | Improved anticancer activity | nih.gov |

| 1,3,4-Thiadiazole | Substitution on N4 of piperazine ring | Altered antitumor potency | nih.gov |

| 1,2,4-Thiadiazole | Organo-sulfonyl, -sulfinyl, or -sulfanyl at C5 | Potent HDAC8 inhibition | nih.gov |

Design Principles for Optimized Biological Activity

The design of new thiadiazole derivatives with enhanced biological activity is guided by several key principles, including pharmacophore merging, bioisosteric replacement, and scaffold hopping.

Pharmacophore Merging: This strategy involves combining two or more pharmacophoric units into a single molecule to enhance efficacy or overcome drug resistance. nih.gov For example, hybrid compounds incorporating both a 1,2,4-thiadiazole and a 1,2,4-triazole (B32235) moiety have been synthesized and shown to possess potent anticancer activities. nih.gov

Bioisosteric Replacement: This approach involves substituting one functional group with another that has similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. The thiadiazole ring itself is considered a bioisostere of pyrimidine (B1678525) and oxadiazole. nih.gov Its mesoionic character allows for better penetration of cellular membranes and interaction with biological targets, while the sulfur atom enhances liposolubility. nih.gov

Scaffold Hopping: This involves replacing the core structure of a molecule with a different scaffold while maintaining the original spatial arrangement of key functional groups. The goal is to identify novel chemical series with improved properties. The versatility of the thiadiazole ring makes it a valuable scaffold for this purpose. nih.gov

The design of optimized this compound analogs would involve a systematic exploration of these principles. For instance, the azepane ring could be replaced with other cyclic amines of varying ring sizes to probe the impact of steric bulk and lipophilicity. The chloro group at the C5 position serves as a versatile handle for introducing a wide range of substituents through nucleophilic substitution, allowing for the fine-tuning of the molecule's electronic and steric properties to maximize its interaction with a specific biological target. nih.gov

Furthermore, computational methods such as molecular docking can be employed to predict the binding modes of designed analogs and guide the selection of the most promising candidates for synthesis and biological evaluation. nih.gov

Computational and Theoretical Investigations of 3 Azepan 1 Yl 5 Chloro 1,2,4 Thiadiazole

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand like 3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole might interact with a biological target, typically a protein or enzyme.

Docking studies on various thiadiazole derivatives have revealed common binding patterns and key interactions that contribute to their biological activity. For instance, in studies targeting enzymes like the main protease (Mpro) of SARS-CoV-2, thiadiazole compounds have demonstrated promising binding affinities, with docking scores indicating stable interactions within the active site. nih.govnih.gov The planar thiadiazole ring often acts as a core scaffold, positioning its substituents to engage in specific interactions with amino acid residues.

Key interactions frequently observed include:

Hydrogen Bonds: The nitrogen atoms within the 1,2,4-thiadiazole (B1232254) ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The azepane ring and other alkyl or aryl substituents contribute to hydrophobic interactions with nonpolar residues in the binding pocket.

Arene-Cation Interactions: When aromatic moieties are present, π-π stacking or arene-cation interactions with residues like arginine or lysine can significantly enhance binding affinity. mdpi.com

In the context of this compound, the azepane group would likely occupy a hydrophobic pocket, while the nitrogen atoms of the thiadiazole ring and the chlorine atom could participate in hydrogen bonding or halogen bonding, respectively. Docking simulations help identify these "hotspots" of interaction, guiding the design of more potent analogs.

Table 1: Example Docking Scores of Thiadiazole Derivatives Against Various Protein Targets

| Thiadiazole Derivative Class | Protein Target | Reported Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazoles | SARS-CoV-2 Mpro (6LU7) | -5.4 to -8.1 | nih.gov |

| 1,3,4-Thiadiazoles | SARS-CoV-2 Mpro | -11.4 | nih.gov |

| 1,2,5-Thiadiazole Derivative | Target 3IVX | -8.508 | nih.gov |

| Imidazo-thiadiazole Chalcones | EGFR | Not specified | neliti.com |

Virtual screening (VS) is a computational method that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net Starting with a lead compound like this compound, VS can be used to explore vast chemical spaces for novel analogs with potentially improved activity. researchgate.netjddtonline.info

The process typically involves:

Library Generation: A database of virtual compounds is created, often by modifying the lead structure (e.g., changing the substituent at the 3- or 5-position of the thiadiazole ring).

Docking and Scoring: Each compound in the library is docked into the active site of the target protein, and a scoring function is used to estimate its binding affinity.

Hit Selection: Compounds with the most favorable docking scores are selected as "hits" for further investigation, synthesis, and experimental testing.

This approach has been successfully applied to identify novel thiadiazole-based inhibitors for various targets, accelerating the drug discovery process. nih.govresearchgate.net

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. nih.govnih.gov

The electronic properties of a molecule are crucial for its reactivity and interactions. Key parameters derived from quantum calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net For thiadiazole derivatives, these calculations help predict their behavior in chemical reactions and biological systems. researchgate.netcore.ac.uk

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across a molecule. nih.gov It identifies electron-rich (negative potential, typically around heteroatoms like nitrogen and oxygen) and electron-poor (positive potential, often around hydrogen atoms) regions. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of the thiadiazole ring, making them sites for electrophilic attack or hydrogen bonding.

Table 2: Representative Theoretical Electronic Properties for Substituted Thiadiazoles

| Property | Description | Typical Calculated Values for Related Heterocycles |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.51 to -5.71 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -3.71 to -4.04 eV |

| Energy Gap (HOMO-LUMO) | Indicates chemical reactivity and stability. | 1.57 to 1.99 eV |

Quantum chemical calculations are instrumental in elucidating reaction mechanisms. Studies have investigated the mechanism by which certain 1,2,4-thiadiazole compounds act as covalent inhibitors. nih.gov For example, the ring-opening metathesis of the thiadiazole ring upon interaction with a nucleophilic residue (like a cysteine in an enzyme's active site) has been theoretically studied using transition state theory. nih.gov These calculations can map the energy profile of the reaction, identify transition states, and confirm the feasibility of a proposed covalent modification mechanism. This is particularly relevant for 3-chloro-1,2,4-thiadiazoles, as the chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions. nih.gov

Molecular Dynamics Simulations and Conformational Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex and to explore the conformational dynamics of the ligand within the binding site. nih.govrsc.org

By running simulations for nanoseconds or longer, researchers can:

Assess Complex Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored over time. A stable RMSD indicates that the ligand remains securely bound in its docked pose.

Analyze Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

Observe Conformational Changes: MD simulations reveal how the ligand and protein adapt to each other. This includes observing the flexibility of the azepane ring in this compound and how its conformation might change to optimize interactions within the binding pocket.

These simulations provide crucial information on the stability and dynamic behavior of the ligand-protein complex, validating the results from molecular docking and offering deeper insights into the mechanism of action. nih.govresearchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This method relies on the principle that the structural and physicochemical properties of a molecule determine its activity.

For a QSAR study of this compound, a dataset of structurally similar compounds with known biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods would then be employed to build a predictive model. However, no such studies have been published for this specific compound.

In Silico Drug Repurposing and Target Identification

In silico drug repurposing involves using computational methods to identify new therapeutic uses for existing compounds. This approach can significantly reduce the time and cost of drug development. Target identification, a key component of this process, aims to pinpoint the biological molecules (e.g., proteins, enzymes) with which a compound interacts to exert its therapeutic effect.

An in silico drug repurposing study for this compound would involve screening its structure against various biological target databases. Techniques such as molecular docking and molecular dynamics simulations would be used to predict its binding affinity and interaction with different proteins. At present, there are no published findings from such investigations for this particular molecule.

Future Directions and Research Opportunities

Exploration of Novel Therapeutic Applications

The 1,2,4-thiadiazole (B1232254) core is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. rsc.orgresearchgate.net A primary future direction is the systematic exploration of 3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole and its analogues for novel therapeutic uses.

Key research opportunities include:

Oncology: Derivatives of 1,2,4-thiadiazole have shown cytotoxic activity against various human cancer cell lines, such as breast, colon, lung, and ovarian cancer. rsc.org Future studies should screen the title compound against a diverse panel of cancer cells and investigate its mechanism of action, which could involve the inhibition of critical enzymes like protein tyrosine kinases. mdpi.com

Infectious Diseases: The scaffold has been a cornerstone in the development of antibiotics, such as Cefozopran. researchgate.net Research should focus on evaluating the antibacterial and antifungal efficacy of derivatives, particularly against drug-resistant strains.

Neurodegenerative Diseases: Certain 1,2,4-thiadiazole compounds have been investigated for their potential in treating conditions like Alzheimer's disease due to their neuroprotective properties. isres.orgresearchgate.net The unique azepane moiety in the title compound could modulate its pharmacokinetic properties, such as blood-brain barrier permeability, making this an interesting avenue for neurological drug discovery. researchgate.net

Inflammatory Disorders: Given that some derivatives act as dual 5-lipoxygenase and cyclooxygenase inhibitors, there is potential for developing novel anti-inflammatory agents. researchgate.net

Table 1: Potential Therapeutic Targets for 1,2,4-Thiadiazole Derivatives

| Therapeutic Area | Potential Molecular Targets | Representative Research Findings |

|---|---|---|

| Oncology | Epidermal Growth Factor Receptor (EGFR), HER-2, Topoisomerase I, Hsp90 Chaperone Protein | 3,5-disubstituted-1,2,4-thiadiazole derivatives show selectivity and cytotoxic activity toward cancer cells. rsc.orgmdpi.commdpi.com |

| Infectious Diseases | Dihydropteroate Synthase, Penicillin-Binding Proteins | The 1,2,4-thiadiazole scaffold is present in the antibiotic Cefozopran. researchgate.netnih.gov |

| Neuroinflammation | Beta-secretase (BACE1), Glycogen Synthase Kinase 3 | Certain derivatives show potential as neuroprotective agents for Alzheimer's disease. isres.orgresearchgate.net |

| Inflammation | 5-Lipoxygenase (5-LOX), Cyclooxygenase (COX) | Studied as potential dual inhibitors for treating inflammatory conditions. researchgate.net |

Advanced Synthetic Strategies for Complex Derivatives

The synthesis of functionalized 1,2,4-thiadiazoles is crucial for exploring structure-activity relationships (SAR). While traditional methods exist, future research must focus on developing more efficient, sustainable, and versatile synthetic routes to generate complex derivatives of the this compound scaffold.

Emerging synthetic strategies include:

Green Chemistry Approaches: Utilizing environmentally friendly catalysts and solvents, such as iodine-catalyzed oxidative dimerization of thioamides in water, reduces the environmental impact of synthesis. rsc.org

Metal-Free Cyclization: Phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate oxidative intramolecular S-N bond formation, offering a metal-free, rapid, and high-yield pathway to 3,5-disubstituted 1,2,4-thiadiazoles. rsc.orgorganic-chemistry.org

Electrochemical Synthesis: Electro-oxidative methods provide a catalyst- and oxidant-free approach for creating N-S bonds under mild conditions, which is highly effective for a broad range of substrates. rsc.orgorganic-chemistry.org

Flow Chemistry and Automation: Implementing continuous flow synthesis can improve scalability, safety, and efficiency, allowing for the rapid generation of a library of derivatives for high-throughput screening.

These advanced methods will enable chemists to systematically modify the azepane and chloro substituents on the 1,2,4-thiadiazole ring, leading to a deeper understanding of SAR and the optimization of lead compounds.

Integrated Experimental and Computational Approaches for Drug Discovery

To accelerate the drug discovery process for compounds based on the 1,2,4-thiadiazole scaffold, an integrated approach combining computational modeling and experimental validation is essential. nih.gov Computer-Aided Drug Design (CADD) can significantly reduce costs and time by prioritizing compounds for synthesis and testing. jscimedcentral.com

Key integrated methodologies include:

Molecular Docking and Virtual Screening: These techniques can predict the binding affinity and interaction patterns of 1,2,4-thiadiazole derivatives with specific biological targets, helping to filter large compound libraries and identify promising candidates. jscimedcentral.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, providing insights for designing new molecules with improved potency and selectivity. jscimedcentral.com

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of new derivatives, helping to identify potential liabilities early in the drug discovery pipeline. jscimedcentral.comacs.org

High-Throughput Screening (HTS): Experimental HTS can then be used to validate the predictions from computational models, ensuring a more targeted and efficient discovery process. jscimedcentral.com

By leveraging these integrated approaches, researchers can rationally design and optimize novel drug candidates derived from the this compound structure.

Table 2: Computational Tools in Heterocyclic Drug Discovery

| Computational Method | Application | Benefit |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of a ligand to a target protein. | Prioritizes compounds for experimental testing; provides insight into mechanism of action. |

| Virtual Screening | Screens large libraries of virtual compounds against a biological target. | Reduces the number of compounds to be synthesized and tested experimentally. jscimedcentral.com |

| QSAR | Develops mathematical models to correlate chemical structure with biological activity. | Guides the design of new compounds with enhanced activity. jscimedcentral.com |

| ADMET Prediction | Estimates pharmacokinetic and toxicological properties. | Early identification of candidates with poor drug-like properties. acs.org |

Development of Multi-Targeted Agents Incorporating the 1,2,4-Thiadiazole-Azepane Scaffold

Complex diseases like cancer often involve multiple biological pathways. Multi-targeted agents, which are designed to interact with several targets simultaneously, can offer improved therapeutic efficacy and a lower likelihood of drug resistance. nih.gov The 1,3,4-thiadiazole (B1197879) scaffold has already been explored for creating multi-targeted agents, such as dual inhibitors of EGFR and HER-2. mdpi.comnih.gov

The 1,2,4-thiadiazole-azepane scaffold is an excellent candidate for developing such multi-targeted drugs. Future research should focus on:

Hybrid Molecule Design: Combining the 1,2,4-thiadiazole core with other known pharmacophores to create hybrid molecules with synergistic activities. The azepane ring itself can be modified to interact with secondary targets.

Target Identification: Identifying rational combinations of targets for specific diseases where a multi-targeted approach would be beneficial.

Structure-Based Design: Using the crystal structures of multiple target proteins to design single molecules that can effectively bind to all of them.

This strategy could lead to the development of next-generation therapeutics with superior clinical outcomes.

Addressing Research Gaps and Emerging Challenges in Heterocyclic Chemistry

The broader field of heterocyclic chemistry, which provides the foundation for research into compounds like this compound, faces several ongoing challenges. researchgate.net Addressing these gaps is crucial for future progress.

Key areas for focus include:

Expanding Chemical Space: Developing novel synthetic methodologies to access new and diverse heterocyclic scaffolds beyond those that are currently well-explored. nih.gov

Improving Metabolic Stability: A common challenge with heterocyclic compounds is metabolic liability. Research into strategies like fluorination or the introduction of polar groups can improve the metabolic profile of drug candidates. acs.org

Sustainability: There is a continuous need for greener and more sustainable synthetic processes in academic and industrial settings. rsc.orgresearchgate.net

Interdisciplinary Collaboration: Fostering collaboration between synthetic chemists, medicinal chemists, computational scientists, and pharmacologists is essential to accelerate the translation of basic research into clinical applications. nih.gov

Q & A

What are the established synthetic routes for 3-(azepan-1-yl)-5-chloro-1,2,4-thiadiazole, and what critical reaction parameters must be controlled?

Answer:

The synthesis of this compound typically involves cyclization reactions using chlorinated precursors and azepane. A common approach includes reacting 5-chloro-1,2,4-thiadiazole derivatives with azepane under nucleophilic substitution conditions. Key parameters to optimize include:

- Temperature: 50–80°C to balance reaction rate and byproduct formation.

- Solvent: Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .

- Stoichiometry: Excess azepane (1.2–1.5 equivalents) ensures complete substitution.

Reaction progress should be monitored via TLC, and purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product .

Which spectroscopic techniques are most effective for structural elucidation of this compound, and what key spectral signatures should researchers prioritize?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Azepane protons appear as multiplet signals at δ 1.5–2.5 ppm, while the thiadiazole ring protons (if present) resonate at δ 8.0–9.0 ppm.

- ¹³C NMR: The thiadiazole carbons (C-3 and C-5) are deshielded, appearing at δ 160–170 ppm .

- IR Spectroscopy: Stretching vibrations for C-Cl (600–800 cm⁻¹) and C-N (1200–1350 cm⁻¹) confirm functional groups.

- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns identify substituents .

How can researchers address unexpected byproducts during the synthesis of this compound?

Answer:

Byproducts often arise from competing reactions, such as over-alkylation or solvent participation. Strategies include:

- Optimizing Solvent Systems: Replace methanol with toluene/water mixtures to minimize nucleophilic solvent interference .

- Controlling Reaction Time: Shorter reaction durations (2–4 hours) reduce side reactions.

- Chromatographic Separation: Use reverse-phase HPLC with acetonitrile/water gradients to resolve closely eluting impurities .

Post-reaction analysis via GC-MS or LC-MS helps identify byproduct structures for targeted mitigation .

What methodological considerations are critical for evaluating the biological activity of this compound derivatives?

Answer:

- Assay Design: Use standardized models (e.g., forced swim test for antidepressant activity) with positive controls (e.g., imipramine) and vehicle groups. Dose-response curves (0.1–100 µM) establish potency .

- Purity Verification: Ensure >95% purity via HPLC to exclude false positives from impurities.

- Mechanistic Studies: Employ molecular docking to predict interactions with targets like monoamine oxidases or serotonin receptors. Validate findings with enzymatic inhibition assays (IC₅₀ calculations) .

How should researchers analyze contradictory data in biological or reactivity studies of thiadiazole derivatives?

Answer:

Contradictions may stem from assay variability, compound stability, or unaccounted substituent effects. Resolution strategies include:

- Reproducibility Checks: Replicate experiments across independent labs with identical protocols.

- Stability Studies: Assess compound degradation under assay conditions (e.g., pH, light exposure) via accelerated stability testing .

- Computational Modeling: Use DFT calculations to predict electronic effects of substituents (e.g., chloro vs. methoxy groups) on reactivity or binding affinity .

What advanced strategies can optimize the regioselectivity of azepane substitution in 5-chloro-1,2,4-thiadiazole systems?

Answer:

- Catalytic Systems: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance azepane’s nucleophilicity in biphasic conditions.

- Directed Metalation: Use LDA (lithium diisopropylamide) to deprotonate specific positions, guiding azepane attachment .

- Microwave-Assisted Synthesis: Reduce reaction times (10–30 minutes) and improve yield through controlled dielectric heating .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Heat Management: Exothermic reactions require jacketed reactors with precise temperature control (-10°C to 100°C).

- Solvent Recovery: Implement distillation systems to reclaim DMF or DMSO, reducing costs and environmental impact.

- Purity Consistency: Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.